N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The replacement of NH2 group with a substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The 1H-NMR and 13C-NMR data provide detailed information about the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of “N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR data shows the presence of aromatic protons and the 13C-NMR data confirms the presence of aromatic carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” include a boiling point of 369.3±42.0 °C and a density of 1.297±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
Compounds related to N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide demonstrate complex synthetic pathways and reactivity, contributing to the development of heterocyclic chemistry. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing methodologies that could be relevant for synthesizing structurally similar compounds. Their work underlines the importance of heterocyclic compounds in synthesizing new materials with potential applications in various fields, from pharmaceuticals to materials science (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Properties
The molecular and electronic structures of similar compounds have been explored through experimental and theoretical methods. Cakmak et al. (2022) conducted experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, including synthesis, molecular characterization by IR/NMR/XRD, and electronic characterization by DFT. Their findings contribute to understanding the compound's antimicrobial properties and suggest potential pharmacological and medical applications (Cakmak et al., 2022).
Antimicrobial Activity
The antimicrobial properties of related compounds have been a focus of recent research. For example, the study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide revealed promising antimicrobial activity against a range of microorganisms. This suggests that compounds within this chemical framework could serve as leads for developing new antimicrobial agents (Cakmak et al., 2022).
Future Directions
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(11-2-1-7-18-11)16-13-15-10(8-19-13)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPBRUIZBAALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.